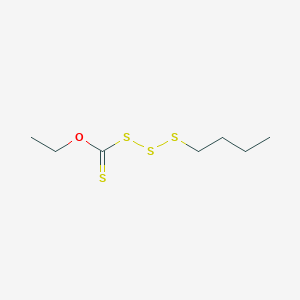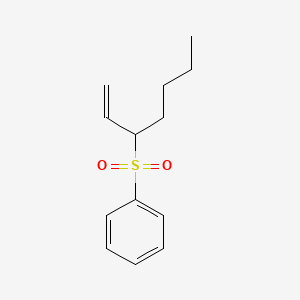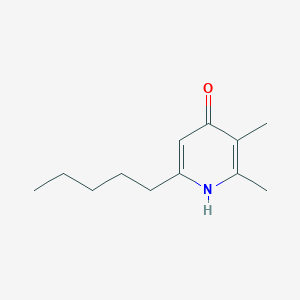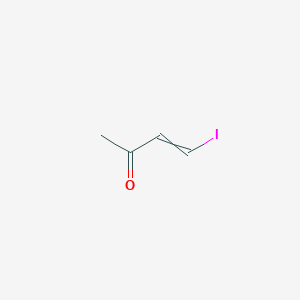
O-Ethyl butyltrisulfane-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl butyltrisulfane-1-carbothioate is an organosulfur compound with the molecular formula C7H14S3O2. This compound is known for its unique structure, which includes a trisulfane group and a carbothioate moiety. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl butyltrisulfane-1-carbothioate typically involves the reaction of butylthiol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
Butylthiol+Ethyl chloroformate→O-Ethyl butyltrisulfane-1-carbothioate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
O-Ethyl butyltrisulfane-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trisulfane group to thiols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbothioates.
Applications De Recherche Scientifique
O-Ethyl butyltrisulfane-1-carbothioate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of O-Ethyl butyltrisulfane-1-carbothioate involves its interaction with various molecular targets. The trisulfane group can undergo redox reactions, leading to the formation of reactive sulfur species. These reactive species can interact with proteins, enzymes, and other biomolecules, affecting their function and activity. The compound’s ability to modulate redox balance and generate reactive sulfur species is key to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Methyl benzothioate
- O-Propyl benzothioate
- O-Butyl benzothioate
Uniqueness
O-Ethyl butyltrisulfane-1-carbothioate is unique due to its trisulfane group, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a broader range of applications and potential therapeutic benefits.
Propriétés
Numéro CAS |
63407-79-4 |
|---|---|
Formule moléculaire |
C7H14OS4 |
Poids moléculaire |
242.5 g/mol |
Nom IUPAC |
O-ethyl (butyltrisulfanyl)methanethioate |
InChI |
InChI=1S/C7H14OS4/c1-3-5-6-10-12-11-7(9)8-4-2/h3-6H2,1-2H3 |
Clé InChI |
HYWIPYHYQSIULO-UHFFFAOYSA-N |
SMILES canonique |
CCCCSSSC(=S)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)

silane](/img/structure/B14506638.png)



![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)
![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)
